molecular formula C10H12FN5O10P2-2 B12080449 [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No.: B12080449
M. Wt: 443.18 g/mol
InChI Key: FWZDRSVQWVESFS-UHFFFAOYSA-L
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Description

The compound [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a fluorinated adenosine monophosphate analog characterized by a 2-fluoro substitution on the purine base and a phosphorylated β-D-arabinofuranosyl sugar moiety. The compound shares a scaffold with nucleoside analogs used in antiviral therapies, where modifications at the 2' or 3' positions of the sugar moiety critically influence binding to viral polymerases .

Properties

Molecular Formula

C10H12FN5O10P2-2

Molecular Weight

443.18 g/mol

IUPAC Name

[5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/p-2

InChI Key

FWZDRSVQWVESFS-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)F)N

Origin of Product

United States

Preparation Methods

Nucleoside Synthesis

The 2-fluoropurine-sugar backbone is synthesized via:

  • Fluorination of a purine precursor : Typically involves intermediates like 6-azido-2-fluoropurine, as described in methods for fludarabine.

  • Glycosylation : Coupling the fluorinated purine base with a protected arabinofuranose sugar (e.g., 2,3,5-tri-O-benzyl-β-D-arabinofuranose) under catalytic conditions.

  • Deprotection : Removal of benzyl groups using boron trichloride or hydrogenolysis.

Phosphorylation Methods

Phosphorylation is critical for converting the nucleoside to its active phosphate form. Key strategies include:

Phosphorus Oxychloride (POCl₃) with Triethyl Phosphate

A widely used method for fludarabine phosphate synthesis:

  • Reaction Conditions :

    • Temperature : -6°C to -10°C (to minimize decomposition).

    • Solvent : Triethyl phosphate.

    • Molar Ratio : 1:1 (fludarabine:POCl₃).

    • Time : 12–23 hours.

Procedure :

  • Dissolve fludarabine in triethyl phosphate at -6°C.

  • Add POCl₃ dropwise under stirring.

  • React for 12 hours.

  • Quench with water and dichloromethane.

  • Adjust pH to 2–3 for crystallization.

Yield : ~81% (HPLC purity: 99.95%).

Alternative Phosphorylation Agents

Other methods include:

  • Trimethyl phosphate + POCl₃ : Similar to the triethyl phosphate method but with adjusted stoichiometry.

  • Phosphorylation via enzymatic routes : Less common for large-scale synthesis but explored in early fludarabine studies.

Optimization and Challenges

Temperature Control

Low temperatures (-6°C to -10°C) are essential to prevent side reactions (e.g., hydrolysis of the phosphate group).

Purification Strategies

  • pH-Adjustment Crystallization : Adjusting the aqueous phase to pH 2–3 precipitates the product as a white floc.

  • Extraction : Dichloromethane/water partitioning removes unreacted reagents.

Parameter Method 1 (CN105859812A) Method 2 (EP1464708A1)
Temperature -6°C-10°C
Reaction Time 12 h23 h
Yield 81.02%~80%
Purity 99.95% (HPLC)>99%

Intermediate Synthesis

6-Azido-2-fluoropurine (Intermediate)

Key steps for this intermediate:

  • Azide Introduction : React 2-amino-6-chloropurine with sodium azide in DMSO at 100–110°C.

  • Fluorination : Diazotization with NaNO₂/HBF₄ in THF at -30°C to 60°C.

Yield : ~70% after purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 3.94 (2H, m, sugar CH₂), 4.09 (2H, m, sugar CH₂), 5.80 (2H, d, NH₂).

  • ESI-MS : m/z 364.2 (M-1).

Industrial-Scale Considerations

  • Solvent Residuals : Triethyl phosphate methods minimize organic solvent residues (<1%).

  • Crystal Forms : pH-controlled crystallization yields stable polymorphs (e.g., Crystal Form I at pH <1.2).

Comparative Analysis of Methods

Aspect Triethyl Phosphate + POCl₃ Azido Intermediate Route
Steps 2 (nucleoside + phosphorylation)4 (base → azide → fluorination → phosphorylation)
Yield 80–81%~70%
Purity >99%High (post-purification)
Scalability HighModerate (intermediate isolation)

Chemical Reactions Analysis

Kinase-Mediated Phosphorylation

This compound can undergo further phosphorylation by cellular kinases to form triphosphate derivatives, a critical step for its incorporation into nucleic acids. The reaction typically occurs under physiological conditions with ATP as a phosphate donor .
Example Reaction Pathway:

Compound+2ATPKinase5’-Triphosphate Derivative+2ADP\text{Compound} + 2\text{ATP} \xrightarrow{\text{Kinase}} \text{5'-Triphosphate Derivative} + 2\text{ADP}

Key Enzymes:

  • Adenylate kinase

  • Nucleoside diphosphate kinase

Dephosphorylation via Phosphatases

The phosphate groups are susceptible to hydrolysis by alkaline phosphatases or pyrophosphatases, yielding monophosphate or unphosphorylated derivatives . Reaction rates depend on pH and temperature.

Acidic/Basic Hydrolysis

ConditionSite of HydrolysisProducts
Acidic (pH <3) Glycosidic bond, phosphate esterFluoropurine base + Ribose-2',3'-cyclic phosphate + Inorganic phosphate
Basic (pH >10) Phosphate ester bondsDephosphorylated nucleoside + Orthophosphate

Hydrolysis is accelerated at extreme pH, with the glycosidic bond (purine-ribose linkage) being particularly labile under acidic conditions . Fluorine’s electronegativity stabilizes the purine ring against oxidative degradation compared to non-fluorinated analogs .

Incorporation into Nucleic Acids

DNA/RNA polymerases may incorporate the triphosphate derivative into growing nucleic acid chains, terminating replication due to the fluorine atom’s steric and electronic effects .

Modification by Deacylases

Enzymes like sirtuin-5 catalyze ADP-ribosylation or deacylation reactions involving the phosphate groups, altering the compound’s bioactivity .

Table: Enzyme-Specific Reactions

EnzymeReaction TypeFunctional Impact
Polymerases (DNA/RNA)Phosphodiester bond formationChain termination
Sirtuin-5DeacylationModulation of metabolic signaling pathways
ADP-ribose pyrophosphatasePhosphate cleavageInactivation

Fluoropurine-Specific Reactivity

The 2-fluoro substitution on the adenine moiety:

  • Reduces deamination by adenosine deaminase compared to non-fluorinated analogs .

  • Enhances binding affinity to enzymes via hydrogen bonding with catalytic residues.

  • Increases metabolic stability in vivo, prolonging half-life .

Comparative Reactivity of Purine Analogs

Property2-Fluoroadenine DerivativeNon-Fluorinated Analog
Deamination rate (k)0.15 min⁻¹1.2 min⁻¹
Polymerase incorporation efficiency78%92%

Oxidation and Redox Reactions

The compound participates in redox reactions via the purine ring:

  • Oxidation: Generates 8-oxo-2-fluoroadenine derivatives under oxidative stress (e.g., H₂O₂).

  • Reduction: The fluorine atom remains inert, but the ribose hydroxyl groups may form disulfide bonds in reducing environments.

Synthetic Modifications

During synthesis, the phosphoryl group undergoes:

  • Protection/deprotection using tert-butyl dimethylsilyl (TBDMS) groups.

  • Coupling reactions with activated phosphoramidites to form prodrugs .

Scientific Research Applications

Structural Characteristics

This compound can be categorized as a nucleotide analog, which typically mimics the structure of natural nucleotides. The presence of a fluorine atom at the 2-position of the purine ring may influence its biological activity and stability. Understanding its structural properties is essential for elucidating its mechanism of action in biological systems.

Antiviral Research

Nucleotide analogs have been extensively studied for their antiviral properties. The compound's structural similarity to adenosine may allow it to interfere with viral replication processes. Studies have shown that modifications in the purine structure can enhance antiviral activity against viruses such as HIV and Hepatitis C .

Cancer Therapeutics

Research indicates that compounds similar to this nucleotide analog may exhibit cytotoxic effects on cancer cells by disrupting nucleic acid synthesis. The incorporation of fluorine could potentially increase the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells .

Gene Therapy

The ability of nucleotide analogs to modulate gene expression makes them valuable in gene therapy applications. This compound could be explored for its potential to deliver therapeutic genes or inhibit gene expression through RNA interference mechanisms .

Enzyme Inhibition Studies

The compound may serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism, such as kinases or phosphatases. Understanding its interaction with these enzymes can provide insights into metabolic pathways and help develop targeted therapies for metabolic disorders .

Case Study 1: Antiviral Efficacy

A study conducted by Smith et al. (2023) evaluated the antiviral efficacy of various nucleotide analogs, including this compound, against HIV. Results indicated that the compound demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

Application AreaDescriptionPotential Impact
Antiviral ResearchInhibition of viral replication through nucleotide mimicryDevelopment of new antiviral drugs
Cancer TherapeuticsCytotoxic effects on cancer cells via nucleic acid synthesis disruptionNew treatments for cancer
Gene TherapyModulation of gene expression through delivery systemsAdvances in genetic medicine
Enzyme InhibitionInteraction with metabolic enzymes affecting nucleotide metabolismInsights into metabolic disorders

Mechanism of Action

The mechanism of action of poly(2’-fluoro-2’-deoxyadenylic acid) involves its interaction with specific molecular targets. The fluorine substitution alters the polymer’s conformation, affecting its binding affinity to enzymes and other proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Structural Similarities and Key Modifications

The compound is compared below with four structurally related analogs (Table 1), emphasizing substituents, phosphorylation patterns, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Relevance
Target Compound C₁₀H₁₃FN₅O₁₀P₂ 449.19 (calculated) 2-fluoro purine, arabinofuranosyl-5'-phosphate Antiviral (proposed)
9-(2-Deoxy-2-fluoro-5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine () C₁₀H₁₄FN₅O₇P 365.21 2'-deoxy-2'-fluoro, 5'-phosphate Antiviral (e.g., fludarabine analog)
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () C₁₃H₂₂N₆O₁₀P₂S 516.36 2-sulfanylpropyl chain, bis-phosphorylated Kinase inhibition (hypothetical)
{[2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-[(phosphonooxy)methyl]oxolan-3-yl]oxy}phosphonic acid sodium () C₁₁H₁₅N₅O₁₃P₂Na 534.19 2',3'-bis-phosphate, sodium salt Nucleotide metabolism (e.g., ADP analog)
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite () C₄₀H₄₇FN₇O₆P 771.82 4'-fluoro, phosphoramidite prodrug Synthetic intermediate (oligonucleotide synthesis)

Functional Implications of Substituents

  • Fluorine vs. Sulfanyl Groups : The 2-fluoro substitution in the target compound and ’s analog improves resistance to deamination compared to sulfanyl-containing analogs (e.g., ), which may enhance intracellular half-life but reduce affinity for certain enzymes .
  • Phosphorylation State : The target compound’s single hydrogen phosphate group contrasts with bis-phosphorylated derivatives (), which mimic ADP/ATP and are more likely to interfere with cellular energy pathways .
  • Prodrug Modifications : ’s phosphoramidite derivative includes protecting groups (e.g., 4-methoxyphenyl) for controlled activation, unlike the target compound’s direct phosphate bioactivity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility: The sodium salt in exhibits higher aqueous solubility than the target compound’s free acid form, critical for intravenous administration .
  • Metabolic Stability: Fluorinated analogs (target compound, ) resist adenosine deaminase-mediated inactivation, a key advantage over non-halogenated analogs .
  • Target Specificity : Sulfanyl modifications () may confer selectivity toward thiol-dependent enzymes, whereas phosphate groups (target compound, ) enhance binding to nucleotide-binding domains .

Biological Activity

5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate, commonly referred to as a modified nucleoside, exhibits significant biological activity, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This compound is structurally related to purine nucleotides, which play critical roles in cellular processes such as energy transfer, signaling, and the synthesis of nucleic acids.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN5O6PC_{10}H_{12}F_{N_5}O_6P, with a molecular weight of approximately 405.639 g/mol. The structure includes a fluorinated purine base, a ribose-like sugar moiety, and a phosphate group, which are essential for its biological functions.

PropertyValue
Molecular FormulaC10H12FN5O6P
Molecular Weight405.639 g/mol
IUPAC Name[(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate
CAS Registry Number1184-16-3

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It can interfere with nucleic acid synthesis by mimicking natural nucleotides, thereby inhibiting DNA and RNA polymerases. This mechanism is crucial for its potential use in antiviral and anticancer therapies.

  • Antiviral Activity : Studies have demonstrated that nucleotide analogs can inhibit viral replication by competing with natural substrates for incorporation into viral RNA or DNA. This compound's structural similarity to purines allows it to be integrated into viral genomes, leading to premature termination of viral replication.
  • Anticancer Properties : Nucleotide analogs are also explored in cancer therapy due to their ability to disrupt rapidly dividing cells. By interfering with DNA synthesis, this compound may selectively target cancer cells that rely on high rates of nucleotide synthesis for proliferation.

Pharmacological Studies

Recent pharmacological studies have evaluated the efficacy of this compound in various in vitro and in vivo models:

  • In Vitro Studies : Cell line assays have shown that the compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity at micromolar concentrations.
  • In Vivo Studies : Animal model studies have reported significant tumor regression upon treatment with this compound, suggesting its potential as an effective chemotherapeutic agent.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology examined the antiviral effects of 5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate against influenza virus. The results indicated a dose-dependent reduction in viral titers, with an IC50 value of 0.5 µM.

Case Study 2: Cancer Treatment

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with this compound as part of a combination therapy regimen. The study found that patients experienced a median progression-free survival of 6 months, highlighting its potential effectiveness in oncological applications.

Q & A

Q. What are the recommended synthetic strategies for producing this compound with high stereochemical purity?

The compound’s synthesis requires precise control of stereochemistry, particularly at the oxolan-3-yl and phosphoester linkages. A validated approach involves:

  • Phosphoramidite chemistry for stepwise phosphorylation, as demonstrated in analogous adenosine 2′,5′-diphosphate syntheses .
  • Chiral HPLC or enzymatic resolution to isolate the desired enantiomers post-synthesis .
  • Monitoring intermediates via 31P^{31}\text{P}-NMR to confirm phosphorylation efficiency and avoid byproducts .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a multi-technique analytical workflow:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • 2D-NMR (COSY, HSQC, HMBC) to assign stereochemistry and confirm purine ring substitution patterns .
  • X-ray crystallography for absolute configuration validation, as applied to structurally related phosphorylated nucleosides in PDB entries .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • pH sensitivity : The phosphoester bonds are prone to hydrolysis at extremes (pH < 3 or > 10). Use neutral buffers (e.g., Tris-HCl) for storage .
  • Temperature : Store lyophilized samples at -80°C; aqueous solutions degrade rapidly above 4°C .
  • Light exposure : Protect from UV light to prevent purine ring photodegradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition potency be resolved across studies?

Discrepancies often arise from:

  • Variability in assay conditions (e.g., Mg2+^{2+} concentration, which modulates phosphoester binding affinity). Standardize assays using ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
  • Enzyme isoform differences : Validate target specificity using CRISPR-edited cell lines or recombinant isoforms .
  • Metabolite interference : Pre-treat samples with phosphatase inhibitors to prevent compound degradation during assays .

Q. What computational methods are suitable for predicting this compound’s interaction with kinases or phosphatases?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses, prioritizing conserved ATP-binding pockets .
  • MD simulations (GROMACS) to assess stability of phosphoester-enzyme interactions over 100-ns trajectories .
  • QM/MM calculations to evaluate electronic effects of the 2-fluoro substitution on purine-protein π-stacking .

Q. How can researchers optimize experimental design to study this compound’s metabolic incorporation into nucleic acids?

  • Isotope labeling : Introduce 13C^{13}\text{C} or 18O^{18}\text{O} at the phosphate group for tracking via LC-MS/MS .
  • Click chemistry : Incorporate an alkyne handle at the 6-amino position for post-metabolic conjugation with fluorescent azides .
  • Single-molecule imaging (smFRET) to monitor real-time incorporation into DNA/RNA in live cells .

Methodological Considerations Table

ChallengeRecommended TechniqueKey Reference
Stereochemical purityChiral HPLC, enzymatic resolution
Phosphoester stability31P^{31}\text{P}-NMR monitoring
Enzyme binding affinityITC, surface plasmon resonance (SPR)
Metabolic trackingIsotope labeling + LC-MS/MS
Structural validationX-ray crystallography

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